![molecular formula C23H28N4OS B2419973 2-(4-cyclohexylpiperazin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1243053-67-9](/img/structure/B2419973.png)
2-(4-cyclohexylpiperazin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
“2-(4-cyclohexylpiperazin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a derivative of thieno[3,2-d]pyrimidine . It has been synthesized and evaluated as a potential antitumor agent .
Synthesis Analysis
The compound was synthesized via structural modifications of tazemetostat . The structure–activity relationship (SAR) studies indicate that piperidine-2,6-dione was more suitable for a P1 moiety and benzyl-linked morpholine for a P5 moiety, which were beneficial for improving the antitumor activities .
Molecular Structure Analysis
The molecular structure of this compound is based on the thieno[3,2-d]pyrimidine scaffold . Modifications at various positions of this scaffold have led to the synthesis of this compound .
Chemical Reactions Analysis
The compound has been evaluated for its antiproliferative activity against various cancer cell lines . It has shown remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells .
Scientific Research Applications
- The most promising derivative, 12e , exhibited remarkable antitumor activity against cancer cell lines such as SU-DHL-6, WSU-DLCL-2, and K562, with low toxicity against normal HEK293T cells .
- These compounds demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra .
Antitumor Activity
Antimycobacterial Properties
Inhibition of Cyt-bd
Mechanism of Action
Future Directions
The compound has shown promising results as an antitumor agent . These findings indicate that it would be an attractive chemical tool for the further optimization and evaluation of new EZH2 inhibitors . Future research could focus on further optimizing the structure of this compound to improve its potency and selectivity, as well as conducting detailed in vivo studies to evaluate its therapeutic potential.
properties
IUPAC Name |
2-(4-cyclohexylpiperazin-1-yl)-7-(3-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4OS/c1-16-6-5-7-17(14-16)19-15-29-21-20(19)24-23(25-22(21)28)27-12-10-26(11-13-27)18-8-3-2-4-9-18/h5-7,14-15,18H,2-4,8-13H2,1H3,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQGQZXGGYXSDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyclohexylpiperazin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one |
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